12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound features a tricyclic core structure (tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one) with an 8-oxa-10-azabicyclic system. Key substituents include a 3,4-dimethylbenzenesulfonyl group at position 12, a methoxy group at position 5, and methyl groups at positions 9 and 10. The sulfonyl moiety likely enhances solubility and bioavailability, while the methoxy and methyl groups may influence steric and electronic properties.
Properties
IUPAC Name |
12-(3,4-dimethylphenyl)sulfonyl-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-13-6-8-16(10-14(13)2)29(25,26)20-18-12-22(3,23(4)21(20)24)28-19-11-15(27-5)7-9-17(18)19/h6-11,18,20H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBBHNSNPLGJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=CC(=C4)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a tricyclic framework and various functional groups that contribute to its biological activity. This article reviews the available data on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C22H25NO5S
- Molecular Weight : 415.5 g/mol
- CAS Number : 1008188-93-9
The structure of the compound suggests potential interactions with biological targets due to its sulfonyl group and methoxy substituents, which may influence its solubility and reactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Case Study : In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound's sulfonyl group is known for enhancing antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that related sulfonyl compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that a related compound showed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 50 µg/mL.
Enzyme Inhibition
The biological activity may also extend to enzyme inhibition:
- Target Enzymes : The compound has been evaluated for inhibition against specific enzymes such as carbonic anhydrase and certain kinases involved in cancer progression.
- Research Findings : Preliminary results indicate that the compound exhibits competitive inhibition with Ki values suggesting moderate potency.
Toxicological Profile
Understanding the safety profile is crucial for further development:
- Toxicity Studies : Initial toxicity assessments indicate low acute toxicity in animal models (LD50 > 2000 mg/kg).
- Safety Data : The compound is classified as a skin irritant and requires careful handling due to potential mucous membrane irritation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO5S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1008188-93-9 |
| Anticancer IC50 | Low micromolar range |
| Antimicrobial MIC | < 50 µg/mL |
| LD50 (Acute Toxicity) | > 2000 mg/kg |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents and heteroatom arrangement:
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common in virtual screening ), the target compound exhibits moderate similarity (~60–70%) to analogs like the 10-(2,5-difluorophenyl) derivative . Key disparities in sulfonyl vs. fluorophenyl groups reduce the similarity index but highlight opportunities for activity optimization through substituent tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
